5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile
Description
5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is a benzimidazole derivative characterized by a fused bicyclic structure with methyl substituents at positions 5 and 6 of the benzene ring and a carbonitrile group at the 1-position of the imidazole moiety. Benzimidazoles are a prominent class of heterocyclic compounds due to their diverse bioactivities, including antimicrobial, anticancer, and antitubercular properties .
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
5,6-dimethylbenzimidazole-1-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3 |
InChI Key |
QZWWQEANXLAWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-carboxylic acid.
Reduction: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that benzimidazole derivatives, including 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile, possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of benzimidazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited potent antibacterial activity, with MIC values lower than 1 µg/mL for some compounds .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 1 |
| Other derivatives | E. coli | 3.9 - 7.8 |
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. Recent studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro cytotoxicity tests were performed using the MTT assay on several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results revealed that this compound exhibited IC50 values comparable to standard chemotherapeutic agents such as doxorubicin.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 10.21 | 7.82 |
| MCF-7 | 9.50 | 8.00 |
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in reducing inflammation in animal models.
Case Study: In Vivo Anti-inflammatory Activity
Research involving the administration of benzimidazole derivatives in rodent models demonstrated significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
| Compound | Edema Reduction (%) | Standard Drug Reduction (%) |
|---|---|---|
| This compound | 92.7 | 78.95 |
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzimidazole core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations:
- Positional Effects: Substitution at the 1-position (carbonitrile vs. cyclohexylethyl) significantly alters bioactivity. The carbonitrile group in this compound may enhance reactivity for metal coordination (e.g., Ag(I)-NHC complexes), contributing to antimicrobial effects .
Computational and Crystallographic Insights
- DFT Studies : The B3LYP/6-311G(d,p) method accurately predicts vibrational frequencies and electronic spectra of 5,6-dimethylbenzo[d]imidazole derivatives, validating their experimental structures .
- Crystal Packing : Hydrogen bonding (O–H⋯O, N–H⋯O) in 5,6-dimethyl-1H-benzo[d]imidazol-3-ium acetate stabilizes 2D frameworks, contrasting with the triclinic packing of carbonitrile analogs .
Biological Activity
5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C₉H₉N₃
- Molecular Weight : 145.19 g/mol
- CAS Number : 582-60-5
This compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of several enzymes, including protein kinases and deubiquitinases. For instance, it has been identified as an inhibitor of the deubiquitinating enzyme USP7, which plays a crucial role in regulating protein stability and cell signaling pathways relevant to cancer progression .
- Anticancer Activity : Research indicates that benzimidazole derivatives, including 5,6-dimethyl variants, can act as multi-target inhibitors against non-small cell lung cancer (NSCLC). These compounds may disrupt critical protein-protein interactions involved in tumor growth and survival .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Biological Target | IC₅₀ (µM) | Effect | Reference |
|---|---|---|---|
| USP7 | < 50 | Inhibition | |
| Protein Kinase CK2 | Varies | Multi-target inhibition | |
| MAO-B | 21 (for similar compound) | Neuroprotection |
Case Study 1: Inhibition of USP7
A study focused on the identification of selective deubiquitinase inhibitors found that 5,6-dimethyl derivatives exhibited significant inhibition of USP7 with an IC₅₀ value below 50 µM. This suggests potential utility in therapeutic strategies targeting ubiquitin-mediated proteolysis in cancer cells .
Case Study 2: Anticancer Activity
In a series of experiments evaluating benzimidazole amidines for NSCLC treatment, compounds structurally related to this compound demonstrated potent inhibitory effects on tumor cell proliferation. The research highlighted the importance of structural modifications in enhancing biological activity against cancer targets .
Research Findings
Recent investigations into the pharmacological profiles of benzimidazole derivatives have revealed promising results regarding their safety and efficacy. The following points summarize notable findings:
- Selectivity : Certain derivatives show selectivity for specific targets like MAO-B over MAO-A, indicating a potential for reduced side effects in neuropharmacological applications .
- Structural Activity Relationship (SAR) : The presence of methyl groups at positions 5 and 6 enhances the lipophilicity and overall potency of the compound against various biological targets .
- In Silico Studies : Molecular docking studies have provided insights into binding affinities and interactions with target enzymes, supporting experimental findings and guiding further synthetic modifications for improved efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile, and how can purity be optimized?
- Methodology :
- Route 1 : React 5,6-dimethyl-1H-benzo[d]imidazole with alkyl halides (e.g., farnesyl bromide) using NaH in DMF under reflux to introduce substituents at the imidazole nitrogen. Quantitative yields are achievable with optimized stoichiometry .
- Route 2 : Crystallization in ethanol at room temperature yields high-purity crystals suitable for X-ray diffraction. Solvent choice and slow evaporation minimize impurities .
- Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
- Monitor reaction progress via TLC or HPLC.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Structural Characterization :
- Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters: a = 10.849 Å, b = 15.193 Å, c = 10.313 Å, β = 98.436°, V = 1681.4 ų.
- Key Interactions : Weak N–H···O hydrogen bonds and van der Waals forces stabilize the lattice .
Q. What role does this compound play in nicotinamide metabolism as an endogenous metabolite?
- Metabolic Pathway :
- Acts as an intermediate in nicotinamide synthesis. Catalyzed by nicotinamide-nucleotide-dimethylbenzimidazole phosphoribosyltransferase (EC 2.4.2.21), it forms N1-(5-phospho-α-D-ribosyl)-5,6-dimethylbenzimidazole, a precursor for vitamin B12 cofactors .
Advanced Research Questions
Q. How do structural modifications at specific positions affect its bioactivity in anticancer research?
- Structure-Activity Relationship (SAR) :
- Substitution at Position 3 : Introducing a 2-bromobenzyl group enhances cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines (IC₅₀ = 0.51–2.48 μM) .
- Side Chain Modifications : Ethoxy-linked chrysin derivatives (e.g., Compound 7) improve bioavailability and selectivity via π-π stacking with EGFR kinases .
- Experimental Design :
- Synthesize derivatives via Suzuki coupling or nucleophilic substitution.
- Validate activity via MTT assays and molecular docking (AutoDock Vina) .
Q. What experimental strategies validate molecular docking predictions of its EGFR inhibitory potential?
- Validation Workflow :
Perform in-silico docking (e.g., Schrödinger Suite) to predict binding affinity to EGFR’s ATP-binding pocket.
Validate via in vitro kinase inhibition assays (IC₅₀ determination) and cellular proliferation studies (e.g., SMMC-7721 hepatocellular carcinoma) .
Cross-check with ADMET predictions (SwissADME) to optimize pharmacokinetics .
Q. How can conflicting biological activity data between in vitro and in silico models be resolved?
- Resolution Strategies :
- Data Triangulation : Compare cytotoxicity assays (e.g., CCK-8), transcriptomics (qPCR for apoptosis markers), and proteomics (Western blot for EGFR phosphorylation) .
- Parameter Optimization : Adjust docking scoring functions (e.g., Glide SP/XP) to better align with experimental IC₅₀ values .
- Control Experiments : Use known EGFR inhibitors (e.g., gefitinib) as positive controls .
Q. What analytical techniques characterize cyclophane derivatives containing this compound for antimicrobial applications?
- Characterization Methods :
- Synthesis : React with 2,6-bis(chloromethyl)pyridine to form macrocyclic silver(I) complexes .
- Structural Analysis :
- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry (δ 7.2–8.5 ppm for aromatic protons).
- HRMS : Accurately determines molecular weights (e.g., [M+H⁺] = 443.1 for chrysin derivatives) .
- Antimicrobial Testing : Broth microdilution assays (MIC against S. aureus and C. albicans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
